1-Methyl-1H-indol-7-amine is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas. The compound can be classified as an aromatic amine, which is significant in various chemical reactions and biological interactions.
The synthesis of 1-methyl-1H-indol-7-amine typically involves several key steps:
For instance, one method described involves treating indole derivatives with phosphorus oxychloride in dimethylformamide, followed by reactions with sodium hydride and iodomethane to yield the desired amine compounds .
The technical details of the synthesis include:
The molecular structure of 1-methyl-1H-indol-7-amine consists of:
The molecular formula is with a molecular weight of approximately 160.22 g/mol. The compound exhibits a planar structure due to the conjugated system, which is typical for indole derivatives.
Key structural data include:
1-Methyl-1H-indol-7-amine can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The reaction conditions such as solvent choice and temperature are critical for achieving desired products .
The mechanism of action for 1-methyl-1H-indol-7-amine primarily involves its interaction with biological targets, particularly in cancer therapy.
The compound may exert its effects by:
Data from studies indicate that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents .
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into functional groups and structural integrity .
1-Methyl-1H-indol-7-amine has several scientific uses:
1-Methyl-1H-indol-7-amine is the standardized IUPAC name for this heterocyclic aromatic amine. It is systematically identified as 1-methyl-1H-indol-7-amine, emphasizing the methyl substitution at the indole nitrogen (position 1) and the amino group at the seventh carbon of the indole ring. Common synonyms include:
The compound’s definitive chemical identifier is its CAS Registry Number (102308-54-3), which is universally recognized in chemical databases and commercial catalogs [1]. PubChem lists it under CID 45078948, while its hydrochloride salt derivative is registered under CID 111633 [5] [6].
Table 1: Nomenclature and Identifiers of 1-Methyl-1H-indol-7-amine
Classification | Identifier |
---|---|
IUPAC Name | 1-Methyl-1H-indol-7-amine |
CAS Registry Number | 102308-54-3 |
PubChem CID | 45078948 |
Other Synonyms | 7-Amino-1-methylindole; 1-Methylindol-7-amine |
The molecular formula of 1-methyl-1H-indol-7-amine is C₉H₁₀N₂, derived from its core indole structure (C₈H₇N) modified by a methyl group (–CH₃) at N1 and an amino group (–NH₂) at C7. The calculated molecular weight is 146.19 g/mol, consistent with high-resolution mass spectrometry (HRMS) validations. This mass corresponds to the exact mass of the molecular ion ([M⁺]) observed at m/z 146.084 in mass spectrometric analysis [1] [6]. The elemental composition reflects 73.95% carbon, 6.90% hydrogen, and 19.15% nitrogen by mass.
Spectroscopic profiling provides unambiguous evidence for the structure of 1-methyl-1H-indol-7-amine:
Characteristic indole ring proton patterns: H2 (singlet, δ ~6.40 ppm), H3 (omitted due to substitution), H4 (doublet, J ≈ 8.0 Hz, δ ~6.70 ppm), H5 (triplet, J ≈ 8.0 Hz, δ ~7.00 ppm), H6 (doublet, J ≈ 8.0 Hz, δ ~6.90 ppm) [5] [6].Solid-state ¹³C NMR of similar indoles (e.g., indomethacin polymorphs) shows distinct chemical shifts for C7 when substituted, supporting site-specific assignments [7].
Infrared (IR) Spectroscopy:Key IR absorptions include:
Amino group deformation vibrations at 1620–1640 cm⁻¹.The absence of carbonyl stretches distinguishes it from carboxaldehyde indole derivatives [1] [8].
Mass Spectrometry (MS):Electron ionization mass spectrometry (EIMS) shows the molecular ion [M⁺] at m/z 146. Predicted adducts include [M+H]⁺ (m/z 147.0917), [M+Na]⁺ (m/z 169.0736), and [M-H]⁻ (m/z 145.0771). Collision cross-section (CCS) values for these adducts, calculated computationally, aid in liquid chromatography–mass spectrometry (LC-MS) identification [6].
Table 2: Key Spectroscopic Signatures of 1-Methyl-1H-indol-7-amine
Technique | Observed Peaks/Features | Assignment |
---|---|---|
¹H-NMR | δ 3.70–3.80 (s, 3H) | N–CH₃ |
δ 4.8–5.2 (br s, 2H) | –NH₂ | |
IR (cm⁻¹) | 3445–3157 | N–H stretch (amine) |
1620–1640 | N–H bend (amine) | |
MS (m/z) | 146.084 | [M⁺] (exact mass) |
147.0917 | [M+H]⁺ (CCS: 126.9 Ų) | |
169.0736 | [M+Na]⁺ (CCS: 138.0 Ų) |
No direct single-crystal X-ray diffraction (SCXRD) data for 1-methyl-1H-indol-7-amine is available in the provided search results. However, insights can be inferred from structurally related indoles:
Conformational Flexibility:Indole derivatives with substituents at N1 and C7 exhibit rotational freedom around the C–N bonds. For example, 1-(arylsulfonyl)indoles show rotational barriers of 2.5–5.5 kcal/mol around the S–N bond, leading to distinct conformers observable in the solid state [3]. While 1-methyl-1H-indol-7-amine lacks sulfonyl groups, its N1–C7 connectivity may permit similar low-energy rotational isomers.
Intermolecular Interactions:Crystal packing in substituted indoles is typically stabilized by π···π stacking and hydrogen bonding. In 1-(arylsulfonyl)indoles, π···π interactions occur between the indole’s C6 ring and adjacent aryl groups (distance: ~3.59 Å). For 1-methyl-1H-indol-7-amine, the –NH₂ group could form N–H···N hydrogen bonds with adjacent molecules, potentially creating chains or layers [3].
Solid-State Stability:Polymorphism in indoles (e.g., indomethacin) arises from conformational differences in the crystal lattice, detectable via solid-state NMR. For 1-methyl-1H-indol-7-amine, variable-temperature NMR could reveal dynamic processes, such as ring inversion or amino group rotation, though such data is absent in the search results [7].
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